4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a fused benzofuran and pyrimidine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of a chlorinated benzofuran derivative with a suitable amine can lead to the formation of the desired pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of microwave-assisted synthesis, which has been shown to be effective in reducing reaction times and improving product yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and methyl groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It has been investigated for its potential anticancer properties, particularly against various human cancer cell lines.
Biological Studies: The compound has been used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: It serves as a useful tool in chemical biology for probing biological systems and understanding the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. It has been shown to bind to certain proteins, leading to the modulation of cellular pathways involved in cell growth and apoptosis. For example, it can inhibit the activity of certain enzymes, leading to the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is unique due to its fused benzofuran and pyrimidine ring system, which imparts distinct chemical and biological properties. Its specific substitution pattern and the presence of the chlorine atom at the 4-position contribute to its unique reactivity and biological activity .
Properties
Molecular Formula |
C11H12ClN3O |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-chloro-8-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-5-2-3-7-6(4-5)8-9(16-7)10(12)15-11(13)14-8/h5H,2-4H2,1H3,(H2,13,14,15) |
InChI Key |
CHNFWTVVBLDWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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